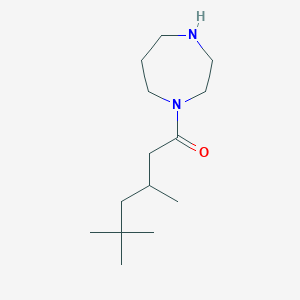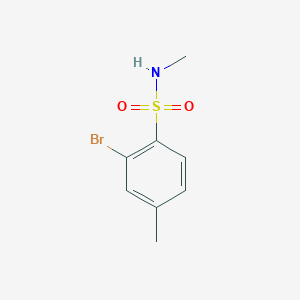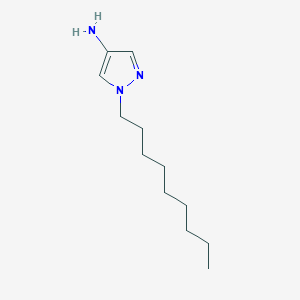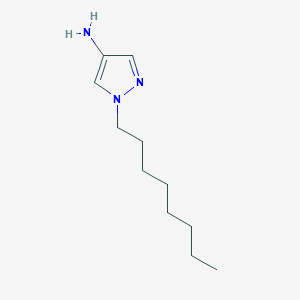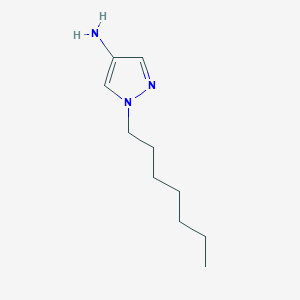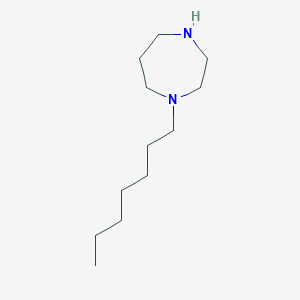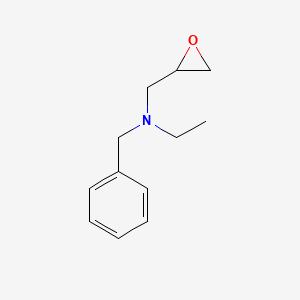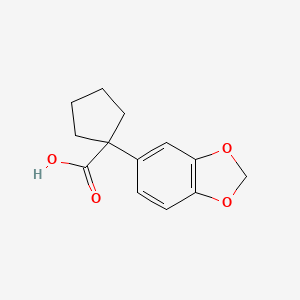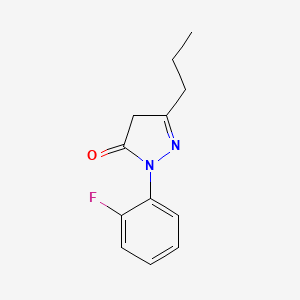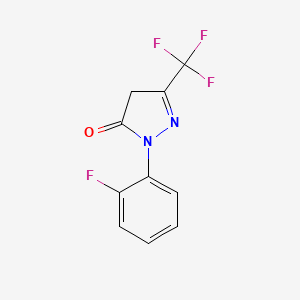
1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one” is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing nitrogen . The 1,4-diazepane ring is attached to a 2-ethylhexan-1-one group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,4-diazepanes are typically synthesized via reductive amination . This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, 1,4-diazepanes are known to participate in a variety of chemical reactions. These include reactions with electrophiles due to the presence of nitrogen atoms, which have a lone pair of electrons .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like 1-(1,4-Diazepan-1-yl)ethanone are reported to be colorless to yellow liquids .
Mecanismo De Acción
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is RNA polymerase I . This enzyme plays a crucial role in the transcription of ribosomal RNA (rRNA), a key component of the protein synthesis machinery within cells . By targeting RNA polymerase I, the compound can potentially disrupt protein synthesis, which is often upregulated in cancer cells .
Mode of Action
The compound interacts with its target, RNA polymerase I, leading to the inhibition of rRNA transcription . This results in a decrease in protein synthesis, which can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
Pharmacokinetics
The compound’s pharmacokinetic properties would likely influence its bioavailability and efficacy .
Result of Action
The result of the compound’s action is a decrease in protein synthesis due to the disruption of ribosome biogenesis . This can lead to cell growth arrest and apoptosis, particularly in cancer cells that rely on high levels of protein synthesis for their rapid proliferation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diazepan-2-ylhexane has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It also has a low toxicity, making it safe for use in laboratory experiments. The main limitation of 1,4-Diazepan-2-ylhexane is that it has a low solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
1,4-Diazepan-2-ylhexane has a variety of potential applications in the future. It could be used in the development of novel drugs for the treatment of anxiety, depression, and other neurological disorders. It could also be used in the development of drugs for the treatment of pain and inflammation. In addition, it could be used in the development of drugs for the treatment of epilepsy and other seizure disorders. Finally, it could be used in the development of drugs for the treatment of substance abuse and addiction.
Métodos De Síntesis
1,4-Diazepan-2-ylhexane can be synthesized via several methods, including the Curtius rearrangement, the Friedel-Crafts alkylation, and the Knoevenagel condensation. The Curtius rearrangement is the most commonly used method for the synthesis of 1,4-Diazepan-2-ylhexane and involves the reaction of an acyl chloride with an amine. The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide. The Knoevenagel condensation involves the reaction of an aldehyde with an amine.
Aplicaciones Científicas De Investigación
1,4-Diazepan-2-ylhexane is used in a variety of scientific research applications, including drug discovery, drug metabolism, and biochemical and physiological studies. It is also used in the synthesis of other compounds, such as 1,4-diazepan-2-ylhexanol, which is used in the synthesis of pharmaceuticals.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCTWFMINIRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




